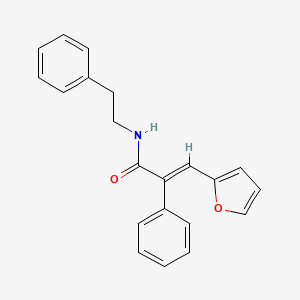![molecular formula C16H26N2O2S B5837212 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as Sunitinib, is a small molecule drug that has been widely used in scientific research for its anti-cancer properties. This compound was first synthesized by Pfizer and approved by the FDA in 2006 for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.
作用机制
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide inhibits the activity of multiple receptor tyrosine kinases, which are involved in the growth and survival of cancer cells. By inhibiting these kinases, this compound blocks the signaling pathways that promote cancer cell growth and survival. In addition, this compound also has anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and survival of cancer cells, reduce the formation of blood vessels that supply nutrients to tumors, and enhance the immune system's ability to recognize and destroy cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its anti-cancer properties. It is also commercially available, making it easy to obtain for research purposes. However, this compound has some limitations for lab experiments. It is a small molecule drug that may have limited penetration into some tissues, which could affect its effectiveness in certain types of cancer. In addition, this compound can have off-target effects on other kinases, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One area of research is the development of new formulations of this compound that can improve its effectiveness and reduce side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is ongoing research on the use of this compound in combination with other drugs to improve its effectiveness in treating cancer.
合成方法
The synthesis of 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzenesulfonyl chloride. The sulfonyl chloride is then reacted with 1-piperidinepropanol to form 4-chloro-3-nitro-N-[3-(1-piperidine)propyl]benzenesulfonamide. This intermediate is then reduced to form this compound.
科学研究应用
2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. This compound works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
属性
IUPAC Name |
2,5-dimethyl-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-7-8-15(2)16(13-14)21(19,20)17-9-6-12-18-10-4-3-5-11-18/h7-8,13,17H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKROFEPLICIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)



![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)